3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 1784343-99-2
Cat. No.: VC11999880
Molecular Formula: C6H3BrFN3
Molecular Weight: 216.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784343-99-2 |
|---|---|
| Molecular Formula | C6H3BrFN3 |
| Molecular Weight | 216.01 g/mol |
| IUPAC Name | 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C6H3BrFN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H |
| Standard InChI Key | NDQMKHSJVZUJAD-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=NN=C2Br)C(=C1)F |
| Canonical SMILES | C1=CN2C(=NN=C2Br)C(=C1)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
3-Bromo-8-fluoro- triazolo[4,3-a]pyridine features a fused bicyclic system comprising a pyridine ring and a 1,2,4-triazole moiety. The bromine atom at position 3 and fluorine at position 8 introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions.
Key structural parameters:
-
Molecular formula: C₆H₃BrFN₃
-
Molecular weight: 224.01 g/mol
-
SMILES: Fc1c[n]c2ncnn2c1Br
The planar triazolopyridine core facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilicity at adjacent positions .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of triazolopyridines typically involves cyclocondensation reactions between pyridine derivatives and hydrazine precursors. For 3-bromo-8-fluoro variants, strategic halogenation steps are critical.
Patent-Derived Route (AU2014302595A1)
A scalable method for analogous triazolopyridines involves:
-
Formation of hydrazide intermediates: Reacting fluorinated pyridines with hydrazine hydrate under reflux conditions .
-
Cyclization: Microwave-assisted cyclocondensation with carbonyl reagents to form the triazole ring .
-
Halogenation: Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .
Example reaction conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazide formation | NH₂NH₂·H₂O, EtOH | 80°C | 6 h | 75–85% |
| Cyclization | POCl₃, DMF | 110°C | 2 h | 60–70% |
| Bromination | NBS, CH₂Cl₂ | 25°C | 12 h | 50–55% |
Challenges in Regioselectivity
Introducing halogens at specific positions requires careful control of reaction kinetics. The fluorine atom at position 8 directs electrophilic substitution to position 3 due to its strong ortho/para-directing effects .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The bromine atom at position 3 undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) to yield diverse analogs:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Compound | Target Kinase | IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|---|
| Analog A | CDK8 | 12 ± 2 | 45 |
| Analog B | EGFR | 8 ± 1 | 32 |
The bromine substituent enhances target binding affinity by filling hydrophobic pockets in kinase domains .
Anticancer Efficacy
In vitro screens against HepG2 liver cancer cells demonstrated:
-
IC₅₀: 18 µM (3-bromo-8-fluoro derivative)
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Position | Substituent | LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 3 | Br | 1.8 | 120 |
| 6 | Br | 1.5 | 90 |
| 8 | F | 1.2 | 150 |
The 3-bromo-8-fluoro configuration optimizes lipophilicity and oxidative stability compared to isomers .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors in oncology pipelines. A 2024 preclinical study highlighted its role in synthesizing dual CDK8/EGFR inhibitors .
Material Science
Thin films of triazolopyridine derivatives exhibit semiconductor properties (Eg = 2.8 eV), with potential use in organic electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume